Acetyl nitrate
CAS No.: 591-09-3
Cat. No.: VC8368128
Molecular Formula: C2H3NO4
Molecular Weight: 105.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 591-09-3 |
---|---|
Molecular Formula | C2H3NO4 |
Molecular Weight | 105.05 g/mol |
IUPAC Name | nitro acetate |
Standard InChI | InChI=1S/C2H3NO4/c1-2(4)7-3(5)6/h1H3 |
Standard InChI Key | JCZMXVGQBBATMY-UHFFFAOYSA-N |
SMILES | CC(=O)O[N+](=O)[O-] |
Canonical SMILES | CC(=O)O[N+](=O)[O-] |
Introduction
Synthesis and Production
Conventional Synthesis
Acetyl nitrate is traditionally synthesized via the reaction of acetic anhydride with nitric acid, as described by the equation:
This exothermic process requires careful temperature control to prevent decomposition or explosive hazards . Historical methods also involve the reaction of ketene with nitric acid, though this approach is less commonly employed due to handling difficulties .
Continuous Flow Synthesis
Modern innovations leverage continuous flow systems to generate acetyl nitrate in situ, enhancing safety and efficiency. A 2025 study demonstrated the integration of acetic anhydride and nitric acid in a microreactor, enabling precise mixing and immediate consumption of the reagent. This method reduced thermal runaway risks and achieved a 95% yield in the nitration of furfural to nitrofurfural, a key pharmaceutical intermediate .
Table 1: Comparison of Synthesis Methods
Method | Conditions | Yield | Safety Profile |
---|---|---|---|
Conventional Batch | 0–5°C, batch reactor | 70–85% | High risk of explosion |
Continuous Flow | RT, microreactor | 90–95% | Enhanced thermal control |
Physical and Chemical Properties
Acetyl nitrate is a hygroscopic liquid with a density of 1.24 g/cm³ at 15°C and a boiling point of 22°C under reduced pressure (70 mmHg) . It decomposes explosively when heated above 60°C or upon contact with oxidizing agents like mercury oxide . Its instability necessitates storage in the dark over desiccants like P₂O₅, though fresh preparation is recommended for critical applications .
Table 2: Key Physical Properties
Property | Value |
---|---|
Molecular formula | C₂H₃NO₄ |
Molecular weight | 105.05 g/mol |
Density (15°C) | 1.24 g/cm³ |
Boiling point (70 mmHg) | 22°C |
Chemical Reactivity and Mechanisms
Nitration Reactions
Acetyl nitrate excels in electrophilic aromatic nitration, particularly for substrates sensitive to harsh conditions. In Menke nitration, it facilitates regioselective nitration via a six-membered transition state, as evidenced by computational studies. For example, nitration at the C-6 position of indole derivatives proceeds with an activation energy of 38.7 kcal/mol, compared to 42.6 kcal/mol for C-8, favoring the former . Polar solvents like acetic acid further enhance selectivity by stabilizing transition states .
Hydrolysis and Stability
In moist environments, acetyl nitrate undergoes rapid hydrolysis:
This reaction limits its shelf life and necessitates anhydrous conditions during storage .
Acetylation Reactions
The compound acetylates amines and alcohols, analogous to acetyl chloride. For instance, it converts primary amines to acetamides with yields exceeding 80% under mild conditions .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Acetyl nitrate’s mild nitration capability is pivotal in synthesizing nitrofurans, a class of antimicrobial agents. A 2025 continuous flow platform produced nitrofurfural from furfural in under five minutes, achieving >90% yield. This intermediate was subsequently converted to drugs like nitrofurantoin and nifuroxazide, underscoring its industrial relevance .
Table 3: Nitrofuran Pharmaceuticals Synthesized via Acetyl Nitrate
Drug | Application | Yield |
---|---|---|
Nitrofurantoin | Urinary tract infections | 92% |
Nifurtimox | Chagas disease treatment | 88% |
Mechanistic Insights in Menke Nitration
Studies on Menke nitration revealed that acetyl nitrate’s electrophilic nitronium ion (NO₂⁺) interacts with aromatic rings through a concerted mechanism. Solvent polarity critically influences regioselectivity, with acetic acid (ε = 6.2) optimizing C-6 nitration in indole derivatives .
Hazard | Precaution |
---|---|
Explosive decomposition | Avoid heating, use in situ generation |
Corrosivity | Wear acid-resistant gloves and goggles |
Environmental Impact and Degradation
Acetyl nitrate’s hydrolysis releases nitric acid, contributing to soil and water acidification. Atmospheric release may also generate reactive nitrogen species (RNS), potentially exacerbating tropospheric ozone formation . Recent studies advocate for closed-loop systems in industrial applications to mitigate environmental discharge .
Recent Advances and Future Perspectives
The advent of continuous flow technology has revitalized acetyl nitrate’s role in green chemistry. Future research directions include:
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Developing immobilized catalysts to enhance reaction efficiency.
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Exploring biocatalytic routes for nitrate group transfer.
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Expanding its use in polymer chemistry for nitro-functionalized materials.
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